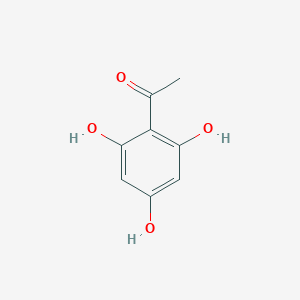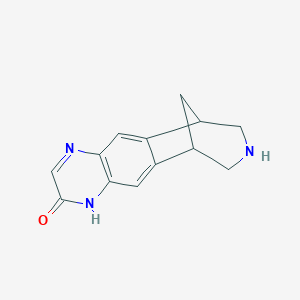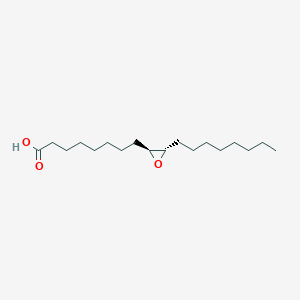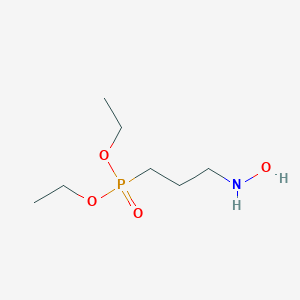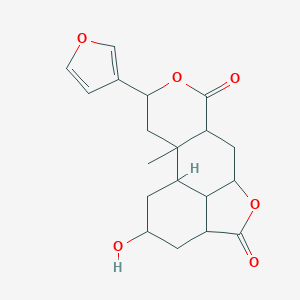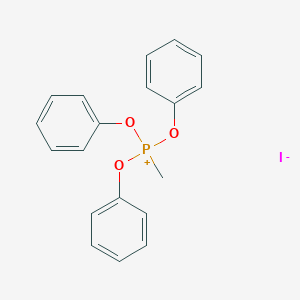
1,2,3,4-Tetrahydro-4-oxo-carbazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one and its derivatives has been explored through different methodologies. Rodriguez et al. (1995) detailed the synthesis and reactivity analysis of 1,2-dihydrocarbazol-4(3H)-one and its derivatives, providing insights into the molecular structure through X-ray diffraction (Rodriguez et al., 1995). Another significant contribution comes from the work of Álvarez et al. (2013), who reported a general and efficient synthesis of 4,9-dihydro-1H-carbazoles from 3-allenylmethylindoles, catalyzed by a cationic gold(I) complex (Álvarez et al., 2013). Zuo et al. (2017) described a Rh(III)-catalyzed C–H activation/cyclization cascade reaction, offering a route to various N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones (Zuo et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-carbazol-4(9H)-one derivatives has been elucidated through various studies. Rodriguez et al. (1995) and Kim et al. (2011) provided detailed molecular structure analyses through X-ray crystallography, revealing the envelope conformation and extended conjugation characteristic of these compounds (Rodriguez et al., 1995); (Kim et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of 2,3-dihydro-1H-carbazol-4(9H)-one have been explored in various studies. Gautam and Chaudhary (2014) described the carbodiimide-mediated synthesis of novel thiazolidinones and thiazoles bearing the N-methyl tetrahydrocarbazole moiety, highlighting the versatility in chemical reactions involving this compound (Gautam & Chaudhary, 2014).
Physical Properties Analysis
The physical properties, including luminescence and catalytic properties of derivatives of 2,3-dihydro-1H-carbazol-4(9H)-one, have been investigated. Yi et al. (2014) synthesized Cd(ii) metal-organic frameworks using 9H-carbazole-2,7-dicarboxylic acid and explored their luminescence and catalytic properties, demonstrating the compound's potential in material science (Yi et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,3-dihydro-1H-carbazol-4(9H)-one derivatives have also been a focus, especially in terms of their photophysical characteristics. Raphael et al. (2012) synthesized lanthanide coordination polymers with 9H-carbazole-2,7-dicarboxylic acid and investigated their photophysical properties, underlining the compound's applicability in optical devices (Raphael et al., 2012).
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden und Bildgebungsmittel
1,2,3,4-Tetrahydro-4-oxo-carbazol (THC) und seine Derivate dienen als synthetische Zwischenprodukte zur Gewinnung von Carbazol-basierten Fluorophoren. Diese Verbindungen emittieren Fluoreszenz bei photochemischer Anregung, was sie zu wertvollen Werkzeugen für biochemische und biophysikalische Forschung macht. Forscher entwerfen und charakterisieren kleine Moleküle, umgebungssensitive Fluorophore basierend auf dem 1-Keto-1,2,3,4-Tetrahydrocarbazol-Gerüst . Diese fluoreszierenden Sonden finden Anwendung in der Live-Zell-Bildgebung, der Verfolgung biologischer Prozesse und der Visualisierung spezifischer Zellkomponenten.
Antimikrobielle und Antituberkulosemittel
In jüngsten Studien haben Derivate von this compound antimikrobielle Aktivität gezeigt. Forscher haben Verbindungen synthetisiert, die als antimikrobielle und antituberkulose Mittel eingesetzt werden könnten. Diese Moleküle zeigen vielversprechende inhibitorische Wirkungen gegen bestimmte Krankheitserreger, was sie für die Medikamentenentwicklung relevant macht .
Steroid-Sulfatase-Inhibitoren
Sulfonamid-Derivate von 1,2,3,4-Tetrahydrocarbazol wurden als Inhibitoren der Steroid-Sulfatase untersucht. Diese Klasse von Verbindungen zeigt sich vielversprechend als Mammatumor-Inhibitoren. Die Synthese von 1,2,3,4-Tetrahydrocarbazol beinhaltet Methoden wie die Borsche-Synthese und die Bischler-Synthese .
Vorläufer für biologisch aktive Carbazol-Alkaloide
Das 1-Keto-1,2,3,4-Tetrahydrocarbazol-Gerüst dient als Vorläufer für verschiedene biologisch aktive Carbazol-Alkaloide und Carbazolochinone. Diese Naturstoffe zeigen vielfältige pharmakologische Eigenschaften, darunter Antikrebs-, Entzündungshemmende und antioxidative Wirkungen. Forscher untersuchen die Synthese dieser Alkaloide unter Verwendung von THC-Derivaten .
Palladium-katalysierte asymmetrische Hydrierung
1,2,3,4-Tetrahydrocarbazol kann als Ausgangsmaterial für die Synthese von Carbazol durch palladiumkatalysierte asymmetrische Hydrierungsreaktionen verwendet werden. Diese Methode ermöglicht die selektive Reduktion des aromatischen Rings, wodurch wertvolle Carbazol-Derivate entstehen .
Chemische Strukturanpassung und Sonden
Techniken der synthetischen organischen Chemie ermöglichen die Gestaltung maßgeschneiderter chemischer Strukturen. Forscher erforschen weiterhin neuartige Fluorophore basierend auf dem 1-Keto-1,2,3,4-Tetrahydrocarbazol-Gerüst. Diese Verbindungen spielen eine entscheidende Rolle bei der Visualisierung biochemischer Prozesse, der Erkennung von Metallionen und der Untersuchung unmittelbarer Mikroumgebungen .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have been associated with several biological activities .
Mode of Action
It is known that several members of this family emit fluorescence on photoexcitation , which could potentially be used in biochemical and biophysical research.
Biochemical Pathways
It is known that carbazole derivatives, which are structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have diverse and versatile biological properties .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3357±410 °C and a predicted pKa of 493±020 .
Result of Action
It is known that compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have antibacterial and antiyeast properties in addition to suppressing the growth of phytopathogenic fungi .
Action Environment
It is known that the fluorescence of several members of this family is sensitive to the polarity and the hydrogen-bonded nature of the solvent .
Eigenschaften
IUPAC Name |
1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKDTZEIWTHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290622 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15128-52-6 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


